molecular formula C15H14N2O3S B5533567 2-cyano-N-(4-ethoxyphenyl)benzenesulfonamide

2-cyano-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No. B5533567
M. Wt: 302.4 g/mol
InChI Key: NZYVCSYWTJKEQX-UHFFFAOYSA-N
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Description

Sulfonamide compounds, including those with specific substituents like cyano and ethoxyphenyl groups, are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The synthesis, characterization, and exploration of their physical and chemical properties contribute to understanding their potential uses and interactions in various chemical and biological contexts.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions, starting from basic sulfonamide or benzene derivatives. Techniques such as microwave irradiation have been employed to synthesize 4-(2-substituted hydrazinyl)benzenesulfonamides, showcasing modern approaches to enhancing reaction efficiency and selectivity (Gul et al., 2016).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structures of sulfonamide derivatives. For instance, the crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide revealed specific molecular conformations and intermolecular interactions, crucial for understanding the compound's chemical behavior and potential binding mechanisms (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Sulfonamide derivatives engage in various chemical reactions, reflecting their reactivity and potential for modification. The synthesis processes often involve condensation, cyclization, and substitution reactions that introduce functional groups influencing the compound's biological activity and physicochemical properties.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. For example, the presence of substituents like methoxy, fluorophenyl, or cyano groups can affect the compound's solubility and stability, critical for its application in drug formulation and delivery.

Chemical Properties Analysis

The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are key to their biological activity. Their ability to act as carbonic anhydrase inhibitors, for instance, is a function of their interaction with the enzyme's active site, demonstrating the importance of understanding these properties for therapeutic applications (Gul et al., 2016).

properties

IUPAC Name

2-cyano-N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-2-20-14-9-7-13(8-10-14)17-21(18,19)15-6-4-3-5-12(15)11-16/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYVCSYWTJKEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-ethoxyphenyl)benzenesulfonamide

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